molecular formula C10H7F2NO2 B15338447 Methyl 3,7-difluoro-1H-indole-2-carboxylate

Methyl 3,7-difluoro-1H-indole-2-carboxylate

Cat. No.: B15338447
M. Wt: 211.16 g/mol
InChI Key: BWCGHXJXZFYJOD-UHFFFAOYSA-N
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Description

Methyl 3,7-difluoro-1H-indole-2-carboxylate is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms in the compound can significantly alter its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The fluorinated indole can then be esterified to form the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,7-difluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-indole derivatives, while reduction can produce hydro-indole derivatives .

Scientific Research Applications

Methyl 3,7-difluoro-1H-indole-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated indole derivatives.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 3,7-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The compound may also modulate specific signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Indole-3-carbinol
  • 5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride

Uniqueness

Methyl 3,7-difluoro-1H-indole-2-carboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new drugs and materials .

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

methyl 3,7-difluoro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H7F2NO2/c1-15-10(14)9-7(12)5-3-2-4-6(11)8(5)13-9/h2-4,13H,1H3

InChI Key

BWCGHXJXZFYJOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C(=CC=C2)F)F

Origin of Product

United States

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